Bupivacaine Hydrochloride (CAS 14252-80-3) Demonstrates Superior Potency Compared to Ropivacaine
Bupivacaine exhibits 30–40% greater potency than ropivacaine, as determined by the relative concentration required to achieve comparable sensory and motor blockade. In a comparative study of hyperbaric solutions for spinal anesthesia, ropivacaine was found to be 30–40% less effective and produced a shorter duration of action, rendering it appropriate for short to intermediate-length surgeries or outpatient procedures [1].
| Evidence Dimension | Relative anesthetic potency |
|---|---|
| Target Compound Data | Baseline potency (reference standard) |
| Comparator Or Baseline | Ropivacaine is 30–40% less potent |
| Quantified Difference | 30–40% greater potency for bupivacaine |
| Conditions | Spinal anesthesia for lower abdominal surgeries |
Why This Matters
Higher potency allows for lower doses to achieve equivalent anesthesia, potentially reducing the risk of systemic toxicity in clinical practice.
- [1] Comparison of hyperbaric ropivacaine with hyperbaric bupivacaine in subarachnoid block. Bioinformation. 2025;21(4):642–646. View Source
